molecular formula C25H29NO6 B557520 Fmoc-beta-Hoglu(Otbu)-OH CAS No. 203854-49-3

Fmoc-beta-Hoglu(Otbu)-OH

Cat. No.: B557520
CAS No.: 203854-49-3
M. Wt: 439,51 g/mole
InChI Key: XPCDWOCHPTYDPV-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-beta-Hoglu(Otbu)-OH, also known as 9-fluorenylmethyloxycarbonyl-beta-hydroxyglutamic acid tert-butyl ester, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a protecting group for the amino function, while the tert-butyl ester protects the carboxyl function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-Hoglu(Otbu)-OH typically involves the following steps:

    Protection of the Carboxyl Group: The carboxyl group of beta-hydroxyglutamic acid is protected using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Protection of the Amino Group: The amino group is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

The reaction conditions generally involve:

  • Solvents like dichloromethane or dimethylformamide.
  • Temperature control to avoid decomposition.
  • Purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Bulk handling of reagents.
  • Use of automated reactors for precise control of reaction conditions.
  • Efficient purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-Hoglu(Otbu)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide.

    Coupling Reactions: Formation of peptide bonds using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide at room temperature.

    Coupling: DIC and HOBt in solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Deprotection: Beta-hydroxyglutamic acid tert-butyl ester.

    Coupling: Peptides with beta-hydroxyglutamic acid residues.

Scientific Research Applications

Chemistry

Fmoc-beta-Hoglu(Otbu)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of beta-hydroxyglutamic acid residues into peptide chains, which can influence the structure and function of the resulting peptides.

Biology

In biological research, peptides containing beta-hydroxyglutamic acid are studied for their role in protein-protein interactions and enzyme-substrate recognition.

Medicine

Peptides synthesized using this compound are explored for therapeutic applications, including the development of peptide-based drugs and vaccines.

Industry

In the pharmaceutical industry, this compound is used in the production of peptide-based active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which Fmoc-beta-Hoglu(Otbu)-OH exerts its effects is primarily through its role in peptide synthesis. The Fmoc group protects the amino function during the synthesis, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl function, allowing for selective deprotection and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-beta-Hoglu(OMe)-OH: Similar to Fmoc-beta-Hoglu(Otbu)-OH but with a methyl ester instead of a tert-butyl ester.

    Fmoc-beta-Hoglu(OAll)-OH: Contains an allyl ester instead of a tert-butyl ester.

Uniqueness

This compound is unique due to its tert-butyl ester protection, which provides stability under various reaction conditions and allows for selective deprotection. This makes it particularly useful in solid-phase peptide synthesis.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCDWOCHPTYDPV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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